2'-O-methyl-5-methyluridine

Overview

Description

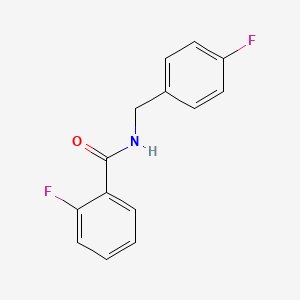

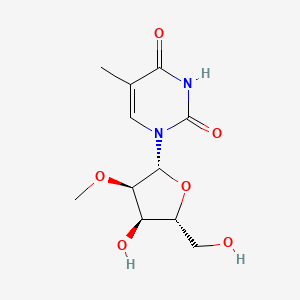

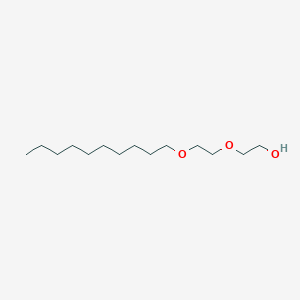

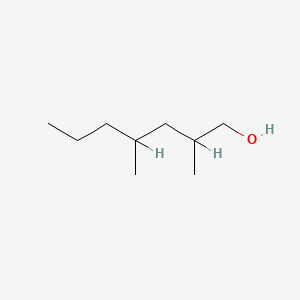

2’-O-methyl-5-methyluridine is a methyluridine that consists of uridine bearing two methyl substituents located at position C-5 on the uracil ring and position O-2’ on the ribose ring . It is a nucleoside analogue used in the development of antiviral drugs and anticancer agents .

Synthesis Analysis

2’-O-methyl-5-methyluridine can be synthesized in multigram quantities . The syntheses of AECM-MeU and AECM-MeC nucleosides are designed for larger scales using low-cost reagents and minimizing chromatographic purifications . The processes feature alkylation of a 2,2’-anhydropyrimidine nucleoside or a 2S,2’-anhydropyrimidine nucleoside with a weak nucleophile in the presence of a Lewis acid .

Molecular Structure Analysis

The molecular formula of 2’-O-methyl-5-methyluridine is C11H16N2O6 . The InChI string representation of its structure is InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 .

Chemical Reactions Analysis

2’-O-methyl-5-methyluridine is a pyrimidine ribonucleotide with monophosphate group linked to the ribose moiety . Methylation is the most prevalent modification occurring in mRNA and the methyl group is mainly decorated in the adenine, cytosine, and guanine base or in the 2′-hydroxyl group of ribose .

Physical And Chemical Properties Analysis

The average mass of 2’-O-methyl-5-methyluridine is 272.25450 and the monoisotopic mass is 272.10084 . The density is 1.5±0.1 g/cm3 and the molar refractivity is 58.4±0.4 cm3 .

Scientific Research Applications

RNA Modifications and Enzymatic Degradation : 2'-O-methyluridine is a common modification found in various types of RNA, including rRNA, snRNA, snoRNA, and tRNA across Archaea, Bacteria, and Eukaryota. This modification is crucial for the production of nucleic acid-based drugs. A novel enzyme, 2'-O-methyluridine hydrolase (RK9NH), has been identified, which degrades 2'-O-methyluridine and could be engineered to produce 2'-O-methylated nucleosides for drug production. This enzyme also converts 5-fluorouridine into 5-fluorouracil, suggesting potential applications in cancer therapy (Aučynaitė et al., 2018).

Stability and Metabolism in siRNA Therapeutics : The chemical modification of 2'-O-methyl in nucleosides is often used to enhance the stability of siRNA against nuclease activities. A study on the metabolism of tritium-labeled 2'-O-methyluridine in mice showed wide distribution in the body and identified various metabolites, demonstrating its pharmacokinetic properties for siRNA therapeutics (Lozac’h et al., 2016).

Conformational Analysis in tRNA : 2'-O-methylation of pyrimidine nucleotide residues in tRNAs has been studied for its effect on conformation. This modification stabilizes the C3'-endo form of the nucleotidyl unit, influencing the structure and function of tRNA, which is crucial for understanding the role of such modifications in RNA biology (Kawai et al., 1992).

Chemical Synthesis and Protection in Nucleoside Chemistry : The selective protection of uridine with a p-methoxybenzyl chloride to synthesize 2'-O-methyluridine highlights the chemical processes involved in modifying nucleosides. This research provides insights into nucleoside chemistry and potential applications in drug development (Akiyama et al., 1990).

- , may serve as an indicator for cancer diagnostics and contribute to understanding tumor formation and development. This suggests a potential application in both diagnostics and therapeutic strategies (Jiang et al., 2017).

Nuclease Resistance and Duplex Stabilization : The synthesis of 2'-O,4'-C-ethyleneoxy bridged 5-methyluridine and its introduction into oligonucleotides demonstrates its role in significantly stabilizing duplexes with single-stranded RNA and triplexes with double-stranded DNA. This modification also imparts excellent nuclease resistance, which is relevant for therapeutic applications (Hari et al., 2013).

Influence on Triple-Helix Formation in Nucleotides : Research on the effects of 5-methyl substitution in 2'-O-methyloligo-(pyrimidine)nucleotides on triple-helix formation has shown that specific modifications can enhance the stability of these complexes. This is crucial for understanding the interactions and stability of nucleic acid structures, with implications for drug design and molecular biology studies (Shimizu et al., 1994).

Post-transcriptional Modifications in Human Mitochondria : The enzyme TRMT2B has been identified to catalyze m5U-methylation in both tRNA and rRNA in human mitochondria, indicating the ubiquity and significance of 5-methyluridine modification in cellular RNA. This research aids in understanding the epitranscriptomic modifications and their implications in cellular function (Powell & Minczuk, 2019).

Hepatitis C Virus Treatment Research : The synthesis of 2'-O-methyl-5-alkynyl and alkenyl substituted uridine derivatives for screening inhibitors of HCV, although not showing significant inhibitory activity, illustrates the ongoing research in utilizing nucleoside derivatives for antiviral therapies (Ding et al., 2006).

Molecular Interaction Studies for Drug Design : The study of the interaction between 5-Methyluridine and human serum albumin using fluorescence quenching method and molecular modeling provides insights into the binding interactions of modified nucleosides, which is critical for drug design and understanding pharmacokinetics (Cui et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

2’-O-Methyl-5-methyluridine is a methyluridine that consists of uridine bearing two methyl substituents located at position C-5 on the uracil ring and position O-2’ on the ribose ring . It has shown inhibitory activity against hepatitis C virus (HCV) and respiratory syncytial virus (RSV) .

Mode of Action

These enzymes form a part of a probable gene cluster that is involved in the degradation of 2’-O-methylated nucleosides .

Biochemical Pathways

2’-O-Methyl-5-methyluridine is found in rRNA, snRNA, snoRNA, and tRNA of Archaea, Bacteria, and Eukaryota . It is involved in the metabolism of 2’-O-alkyl nucleosides . The RK9NH nucleoside hydrolase could be engineered to enzymatically produce 2’-O-methylated nucleosides that are of great demand as raw materials for the production of nucleic acid-based drugs .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The RK9NH nucleoside hydrolase converts 5-fluorouridine, 5-fluoro-2’-deoxyuridine, and 5-fluoro-2’-O-methyluridine into 5-fluorouracil . This suggests that 2’-O-Methyl-5-methyluridine could be employed in cancer therapy .

Action Environment

The action of 2’-O-Methyl-5-methyluridine can be influenced by various environmental factors. For instance, the enzymatic activity of the RK9NH nucleoside hydrolase could be affected by factors such as pH, temperature, and the presence of other molecules

properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRPHCORALGKQ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970832 | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-methyl-5-methyluridine | |

CAS RN |

55486-09-4 | |

| Record name | 5-Methyl-2′-O-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1634405.png)